molecular formula C8H4BrF3N2 B2485385 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine CAS No. 2248369-07-3

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine

Cat. No.: B2485385
CAS No.: 2248369-07-3
M. Wt: 265.033
InChI Key: SHZRCPYIXZVHQK-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of bromine, fluorine, and difluoromethyl groups attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave irradiation has been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and difluoromethyl groups can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 3-Bromo-2-(difluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms on the imidazo[1,2-a]pyridine core, which imparts distinct electronic properties and reactivity.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-2-5-13-6(7(10)11)8(12)14(5)3-4/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZRCPYIXZVHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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